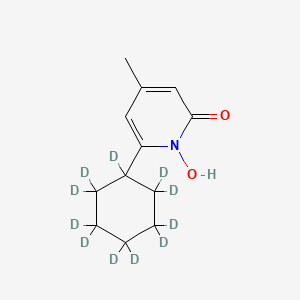

Ciclopirox-d11

Description

BenchChem offers high-quality Ciclopirox-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ciclopirox-d11 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-hydroxy-4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-2-one |

InChI |

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D |

InChI Key |

SCKYRAXSEDYPSA-WOHCQCBNSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O)C)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ciclopirox-d11 for Research Applications

Introduction

Ciclopirox is a broad-spectrum synthetic antifungal agent belonging to the hydroxypyridone class. It is widely used in topical treatments for various fungal infections.[1][2][3] Ciclopirox-d11 is a deuterated analog of Ciclopirox, where eleven hydrogen atoms on the cyclohexyl ring are replaced with deuterium. This isotopic labeling makes Ciclopirox-d11 an invaluable tool in research, particularly as an internal standard for pharmacokinetic and metabolic studies.[4][5][6] The deuterium substitution provides a distinct mass signature, allowing for precise quantification of the non-deuterated drug in biological samples using mass spectrometry, without altering its fundamental chemical properties.[5][6]

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Ciclopirox, with a focus on its deuterated form, Ciclopirox-d11.

Physicochemical and Characterization Data

The successful synthesis of Ciclopirox-d11 is confirmed through various analytical techniques. The following tables summarize its key properties and the expected results from characterization experiments.

Table 1: Physicochemical Properties of Ciclopirox-d11 (Sodium Salt)

| Property | Value | Reference |

| Formal Name | 6-(cyclohexyl-d11)-1-hydroxy-4-methyl-2(1H)-pyridinone, monosodium salt | [4] |

| Molecular Formula | C₁₂H₅D₁₁NO₂ · Na | [4] |

| Formula Weight | 240.3 g/mol | [4] |

| Purity | ≥99% deuterated forms (d1-d11) | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [4] |

Table 2: Summary of Analytical Characterization Data for Ciclopirox-d11

| Technique | Parameter | Expected Result |

| LC-MS | [M-H]⁻ | ~217.2 m/z (for the free acid form) |

| [M+Na]⁺ | ~240.3 m/z (for the sodium salt form) | |

| ¹H NMR | Chemical Shift (δ) | Absence of signals corresponding to the cyclohexyl protons. Presence of signals for the methyl and pyridinone ring protons. |

| HPLC | Purity | ≥98% |

| Retention Time | Similar to that of non-deuterated Ciclopirox under the same conditions. |

Synthesis and Characterization Workflow

Caption: Proposed workflow for the synthesis and characterization of Ciclopirox-d11.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of Ciclopirox-d11. These should be adapted and optimized based on available starting materials and laboratory equipment.

Hypothetical Synthesis of Ciclopirox-d11

This protocol is based on general principles of organic synthesis for related compounds.

-

Step 1: Preparation of a Deuterated Cyclohexyl Precursor. A deuterated cyclohexyl starting material, such as cyclohexanecarbonyl-d11 chloride, would be required. This could potentially be synthesized from commercially available cyclohexane-d12 through a series of reactions.

-

Step 2: Condensation and Ring Formation. The deuterated cyclohexyl precursor is reacted with a suitable partner, such as methyl acetoacetate, in the presence of a base to construct the core pyridinone ring structure.

-

Step 3: N-Hydroxylation. The resulting intermediate is then treated with a hydroxylating agent to install the hydroxyl group on the nitrogen atom of the pyridinone ring.

-

Step 4: Purification. The crude Ciclopirox-d11 is purified. A common method for purifying Ciclopirox is to dissolve the free acid in a suitable solvent like ethyl acetate and precipitate it by adding a non-polar solvent such as hexane.[7] Recrystallization or column chromatography could also be employed to achieve high purity.

Characterization by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized Ciclopirox-d11.

-

Method:

-

Prepare a standard solution of Ciclopirox-d11 in a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the solution into an HPLC system equipped with a C18 column.

-

Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., a solution containing beta-cyclodextrin) and an organic solvent like acetonitrile.[8]

-

Employ a UV detector to monitor the elution profile at a wavelength where Ciclopirox shows maximum absorbance.

-

Calculate the purity based on the area of the main peak relative to the total peak area.

-

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of Ciclopirox-d11.

-

Method:

-

Utilize an LC system coupled to a mass spectrometer.

-

Inject a dilute solution of the synthesized compound.

-

Separate the compound using a suitable C18 column and mobile phase.

-

Analyze the eluent using the mass spectrometer in either positive or negative ion mode.

-

The expected mass-to-charge ratio (m/z) corresponding to the protonated or deprotonated Ciclopirox-d11 molecule should be observed.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and the incorporation of deuterium.

-

Method:

-

Dissolve a sample of Ciclopirox-d11 in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire a ¹H NMR spectrum. The spectrum should show signals for the methyl and pyridinone ring protons, but the signals corresponding to the cyclohexyl protons should be absent or significantly diminished.

-

(Optional) Acquire a ²H NMR spectrum to directly observe the deuterium signals on the cyclohexyl ring.

-

Mechanism of Action of Ciclopirox

Unlike many other antifungal agents that target ergosterol synthesis, Ciclopirox has a unique mechanism of action.[9] Its primary mode of action is the chelation of polyvalent metal cations, particularly iron (Fe³⁺).[2][9][10] This sequestration of essential metal ions disrupts the function of numerous metal-dependent enzymes within the fungal cell, leading to a cascade of downstream effects that inhibit fungal growth and can be fungicidal.[2][10]

The key steps in Ciclopirox's mechanism of action are:

-

Cellular Uptake: Ciclopirox penetrates the fungal cell wall and membrane.

-

Iron Chelation: Inside the cell, Ciclopirox has a high affinity for trivalent cations like Fe³⁺, forming stable complexes and depleting the intracellular pool of available iron.[10]

-

Enzyme Inhibition: This iron depletion inhibits essential iron-dependent enzymes, such as cytochromes involved in mitochondrial respiration.[2][3]

-

Disruption of Cellular Processes: The inhibition of these enzymes leads to impaired mitochondrial function, disruption of the electron transport chain, and reduced energy production (ATP).[1][10] It can also interfere with DNA repair and cell division signals.[2]

-

Cell Death: The cumulative effect of these disruptions leads to the inhibition of fungal growth and, at sufficient concentrations, cell death.

The following diagram illustrates the proposed mechanism of action for Ciclopirox.

Caption: Mechanism of action of Ciclopirox in fungal cells.

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. Ciclopirox synthesis - chemicalbook [chemicalbook.com]

- 8. CN101750457B - Method for measuring ciclopirox olamine - Google Patents [patents.google.com]

- 9. nextstepsinderm.com [nextstepsinderm.com]

- 10. What is the mechanism of Ciclopirox? [synapse.patsnap.com]

Ciclopirox-d11 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Ciclopirox-d11 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and relevant biological signaling pathways, offering valuable insights for researchers and professionals in drug development.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS), the accuracy and precision of quantitative analysis are paramount. However, the multi-step nature of bioanalytical workflows, from sample preparation to final detection, introduces potential variability.[1] Internal standards (IS) are essential for ensuring reliable and reproducible results by correcting for these variations.[2]

An IS is a compound of known concentration that is added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[3] By comparing the signal of the analyte to the constant signal of the IS, variations introduced during the analytical process can be normalized. These variations can arise from:

-

Sample Preparation: Inconsistencies in extraction efficiency, sample loss during transfer, and matrix effects.[1][2]

-

Chromatographic Separation: Fluctuations in injection volume and column performance.[2]

-

Mass Spectrometric Detection: Ion suppression or enhancement caused by co-eluting matrix components.[1]

Stable isotope-labeled internal standards (SIL-IS), such as Ciclopirox-d11, are considered the "gold standard" in bioanalysis.[2] Because they are chemically identical to the analyte, with only a difference in isotopic composition, they co-elute chromatographically and experience the same ionization effects, providing the most accurate correction.

Ciclopirox-d11: An Ideal Internal Standard for Ciclopirox Quantification

Ciclopirox is a broad-spectrum antifungal agent with a unique mechanism of action involving the chelation of polyvalent metal cations, such as Fe3+.[4] This property, however, presents a significant challenge for its quantification, as it can lead to poor chromatographic peak shape and interaction with metallic components of the analytical system.[5]

Ciclopirox-d11, a deuterated analog of ciclopirox, serves as an excellent internal standard for its quantification. Its key advantages include:

-

Identical Chemical and Physical Properties: It behaves virtually identically to ciclopirox during sample extraction, derivatization, and chromatography.[4]

-

Co-elution: It elutes at the same retention time as ciclopirox, ensuring that both compounds are subjected to the same matrix effects at the same time.

-

Mass Differentiation: The mass difference due to the deuterium labels allows for simultaneous detection by the mass spectrometer without signal overlap.

Quantitative Data for Bioanalytical Methods

The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of ciclopirox in mouse plasma using Ciclopirox-d11 as an internal standard.[6] This method utilizes a methylation derivatization step to improve chromatographic performance.[6]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linear Range | 3.906–1000 nM |

| Correlation Coefficient (r) | ≥ 0.9998 |

| Lower Limit of Quantitation (LLOQ) | 3.906 nM (0.81 ng/mL) |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (nM) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 10.417 | 5.2 | 102.1 | 4.8 | 101.5 |

| MQC | 83.333 | 3.1 | 101.2 | 3.5 | 100.8 |

| HQC | 750 | 2.5 | 99.8 | 2.9 | 100.1 |

Data sourced from Katekar et al. (2025).[6]

Detailed Experimental Protocols

LC-MS/MS Method with Methylation Derivatization

This protocol describes a sensitive and robust method for the quantification of ciclopirox in mouse plasma using Ciclopirox-d11 as an internal standard.[4]

4.1.1. Sample Preparation

-

Spike 10 µL of blank mouse plasma with 10 µL of ciclopirox stock solutions to prepare calibration standards and quality control samples.[4]

-

Add 80 µL of internal standard solution (Ciclopirox-d11, 0.1 µM in acetonitrile with 0.1% formic acid) to precipitate proteins.[4]

-

Vortex the mixture vigorously and centrifuge at 15,000 RPM for 10 minutes.[4]

-

Transfer 70 µL of the supernatant to a clean tube.

-

Add 7 µL of 2N sodium hydroxide solution, followed by 7 µL of dimethyl sulfate.[4]

-

Incubate the mixture at 37 °C for 30 minutes to allow for methylation of both ciclopirox and Ciclopirox-d11.[4]

-

Add 5 µL of triethylamine to quench the reaction and vortex briefly.[4]

-

Transfer the final samples to vials for LC-MS/MS analysis.[4]

4.1.2. Liquid Chromatography Conditions

-

Column: AtlantisTM T3 C18

-

Mobile Phase: Water and acetonitrile with 0.1% formic acid (gradient elution)[4]

-

Flow Rate: 0.4 mL/min

-

Run Time: 4 minutes[6]

4.1.3. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Methylated Ciclopirox (Me-CPX): To be optimized based on instrumentation

-

Methylated Ciclopirox-d11 (Me-CPX-d11): To be optimized based on instrumentation

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of ciclopirox using Ciclopirox-d11 as an internal standard.

Caption: Bioanalytical workflow for ciclopirox quantification.

Ciclopirox and the HIF-1α Signaling Pathway

Ciclopirox's primary mechanism of action involves iron chelation, which has downstream effects on various signaling pathways, including the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.[7] By chelating iron, ciclopirox inhibits prolyl hydroxylase enzymes, leading to the stabilization of HIF-1α and the subsequent transcription of target genes like Vascular Endothelial Growth Factor (VEGF).[7][8]

Caption: Ciclopirox-mediated stabilization of HIF-1α.

Conclusion

Ciclopirox-d11 is an indispensable tool for the accurate and precise quantification of ciclopirox in complex biological matrices. Its use as a stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring the reliability of pharmacokinetic and other bioanalytical studies. A thorough understanding of its application, as detailed in the provided protocols, and the underlying mechanism of action of ciclopirox on cellular pathways, is crucial for researchers and drug development professionals working with this compound.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. mdpi.com [mdpi.com]

- 5. A direct LC/MS/MS method for the determination of ciclopirox penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antimycotic ciclopirox olamine induces HIF-1alpha stability, VEGF expression, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complementary effects of ciclopirox olamine, a prolyl hydroxylase inhibitor and sphingosine 1-phosphate on fibroblasts and endothelial cells in driving capillary sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Fragmentation of Ciclopirox-d11: A Technical Guide to its Mass Spectrometric Behavior

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Ciclopirox-d11, a deuterated internal standard essential for the accurate quantification of the broad-spectrum antifungal agent Ciclopirox. Understanding the fragmentation patterns of both the derivatized and non-derivatized forms of Ciclopirox and its deuterated analog is paramount for developing robust and reliable bioanalytical methods. This document details experimental protocols, presents quantitative data in a structured format, and visualizes the fragmentation pathways to facilitate a deeper understanding of its behavior in a mass spectrometer.

Introduction to Ciclopirox and the Role of Deuterated Standards

Ciclopirox is a synthetic hydroxypyridone antifungal agent with a broad spectrum of activity against various dermatophytes, yeasts, and molds. Its therapeutic efficacy, coupled with a growing interest in its potential anticancer and antiviral properties, has necessitated the development of sensitive and specific analytical methods for its quantification in biological matrices. The use of stable isotope-labeled internal standards, such as Ciclopirox-d11, is a cornerstone of modern bioanalytical mass spectrometry, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. Ciclopirox-d11 features eleven deuterium atoms on the cyclohexyl ring, providing a distinct mass shift from the unlabeled drug while maintaining similar physicochemical properties.

Experimental Methodologies

The analysis of Ciclopirox and Ciclopirox-d11 by mass spectrometry can be performed directly or after a derivatization step, typically methylation, to improve chromatographic performance and sensitivity.

Direct LC-MS/MS Analysis

A direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) method allows for the analysis of Ciclopirox in its native form.

Sample Preparation: Due to the chelating nature of the N-hydroxypyridone group in Ciclopirox, which can lead to poor chromatographic peak shape and signal suppression, samples are often prepared in tubes coated with a chelating agent like K2EDTA. An internal standard, such as a chemical analog, is added before analysis.

Chromatography: Reverse-phase liquid chromatography is typically employed for the separation of Ciclopirox from matrix components.

Mass Spectrometry: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions [M+H]+. Collision-induced dissociation (CID) is then applied to fragment the precursor ions and generate specific product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis.

LC-MS/MS Analysis with Methylation Derivatization

To overcome the challenges associated with the direct analysis of Ciclopirox, a pre-column derivatization method involving methylation of the N-hydroxy group is often employed. This method enhances the chromatographic properties and ionization efficiency of the analyte.

Sample Preparation and Derivatization:

-

Plasma or other biological samples are first subjected to protein precipitation using an organic solvent like acetonitrile containing the internal standard, Ciclopirox-d11.

-

After centrifugation, the supernatant is treated with a methylating agent, such as dimethyl sulfate, in an alkaline medium.

-

The reaction is incubated to ensure complete methylation of both Ciclopirox and Ciclopirox-d11.

-

The reaction is then quenched, and the sample is prepared for LC-MS/MS analysis.

Chromatography: A C18 reverse-phase column is commonly used for the chromatographic separation of the methylated derivatives (Me-CPX and Me-CPX-d11).

Mass Spectrometry: Similar to the direct analysis method, positive electrospray ionization is used to generate the protonated molecular ions of the methylated derivatives. The specific precursor-to-product ion transitions for Me-CPX and Me-CPX-d11 are monitored for quantification.

Mass Spectrometry Fragmentation Data

The following tables summarize the key quantitative data for the mass spectrometric analysis of Ciclopirox and its deuterated and methylated analogs.

Table 1: Mass Spectrometry Parameters for Non-Derivatized Ciclopirox

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| Ciclopirox | 208.0 | 135.8 | C5H9 |

Table 2: Mass Spectrometry Parameters for Methylated Ciclopirox and Ciclopirox-d11

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| Me-CPX | 222.1 | 136.1 | C6H12 |

| Me-CPX-d11 | 233.2 | 136.1 | C6D11H |

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for Ciclopirox and its methylated deuterated analog, Ciclopirox-d11.

Caption: Proposed fragmentation pathway of protonated Ciclopirox.

Caption: Proposed fragmentation pathway of protonated methylated Ciclopirox-d11.

Discussion of Fragmentation Mechanisms

Fragmentation of Non-Derivatized Ciclopirox

For the non-derivatized Ciclopirox, the protonated molecule [M+H]+ at m/z 208.0 undergoes fragmentation via the loss of the cyclohexyl substituent. The most probable mechanism is a charge-remote fragmentation involving the cleavage of the C-C bond connecting the cyclohexyl ring to the pyridone ring. This results in the formation of a stable product ion at m/z 135.8, which corresponds to the protonated 1-hydroxy-4-methyl-2(1H)-pyridone core, and a neutral loss of a cyclohexyl radical (C6H11•), which has a nominal mass of 83. However, the observed mass difference is 72.2, which suggests a more complex rearrangement or a different neutral loss. A plausible alternative is the loss of a cyclohexene molecule (C6H10, mass 82) accompanied by a hydrogen rearrangement, which would lead to a fragment at m/z 126. The observed fragment at m/z 135.8 is more consistent with the loss of a C5H9 radical (mass 69), which could arise from the fragmentation of the cyclohexyl ring itself, possibly through a retro-Diels-Alder type reaction of a cyclohexene intermediate.

Fragmentation of Methylated Ciclopirox-d11

In the case of the methylated and deuterated analog, Me-CPX-d11, the protonated precursor ion is observed at m/z 233.2. The fragmentation of this ion leads to a product ion at m/z 136.1. The neutral loss in this case has a mass of 97.1 Da. This corresponds to the loss of a deuterated cyclohexene molecule (C6D10, mass 92) and a deuterium atom and a proton (or H-D). A more likely scenario is the loss of a deuterated cyclohexyl radical (C6D11•), with a mass of 94. The observed neutral loss of 97.1 suggests a more complex fragmentation. A plausible pathway involves the loss of a deuterated cyclohexene molecule (C6D10) with the transfer of a deuterium atom to the charged fragment, resulting in a neutral loss of C6D10 (mass 92) and a fragment at m/z 141.2, which is not observed.

The observed product ion at m/z 136.1 for both Me-CPX and Me-CPX-d11 is highly significant. It indicates that the fragment ion contains the pyridone core and the methyl group from the derivatization, and that the cyclohexyl ring (deuterated or not) is the part of the molecule that is lost. The fact that the product ion is the same for both the labeled and unlabeled compound strongly supports the cleavage of the bond between the cyclohexyl ring and the pyridone ring. The slight mass difference in the product ion (136.1 vs 135.8) could be attributed to instrumental variations or the presence of a hydrogen/deuterium rearrangement. The most straightforward explanation for the fragmentation of Me-CPX-d11 is the loss of the deuterated cyclohexyl radical (C6D11•) to form the ion at m/z 136.1. The mass of C6D11• is approximately 94.2 Da. The precursor ion is at m/z 233.2, so 233.2 - 94.2 = 139. This does not match the observed product ion.

A more likely fragmentation for Me-CPX involves the loss of cyclohexene (C6H10) via a rearrangement, leading to a fragment at m/z 142.1, which is not what is reported. However, the reported product ion for Me-CPX is m/z 136.1, which corresponds to the protonated 1-methoxy-4-methyl-pyridin-2-one. The neutral loss is 86, which corresponds to C6H10. For Me-CPX-d11, the precursor is m/z 233.2, and the product is m/z 136.1. The neutral loss is 97.1. This is consistent with the loss of deuterated cyclohexene (C6D10) with a mass of 92, plus an additional 5 mass units, which is difficult to explain by a simple mechanism.

Given the provided data, the most direct interpretation is that the primary fragmentation for both derivatized and non-derivatized Ciclopirox involves the cleavage of the bond connecting the cyclohexyl ring to the pyridone core. The exact nature of the neutral loss from the deuterated compound appears to be complex and may involve rearrangements. However, for the purpose of quantitative analysis using MRM, the specific precursor-product ion transitions are highly selective and provide the necessary specificity for reliable measurement.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometric fragmentation of Ciclopirox-d11. By understanding the experimental protocols and the resulting fragmentation patterns, researchers, scientists, and drug development professionals can develop and validate robust bioanalytical methods for the quantification of Ciclopirox. The provided data tables and fragmentation pathway diagrams serve as a valuable resource for method development and for gaining a deeper insight into the gas-phase chemistry of this important antifungal agent and its deuterated analog. Further high-resolution mass spectrometry studies would be beneficial to elucidate the exact elemental composition of the fragment ions and to confirm the proposed fragmentation mechanisms.

The Role of Ciclopirox-d11 in Advancing Antifungal Drug Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclopirox, a synthetic hydroxypyridone antimycotic agent, stands apart from many other antifungal drugs due to its unique mechanism of action. Unlike azoles, which inhibit ergosterol synthesis, Ciclopirox functions primarily through the chelation of polyvalent metal cations, particularly iron (Fe³⁺), leading to the inhibition of essential metal-dependent enzymes within fungal cells.[1][2] This mode of action disrupts various cellular processes, including DNA repair and mitochondrial electron transport.[3][4] To rigorously study the metabolism and pharmacokinetics of Ciclopirox, a stable isotope-labeled internal standard is invaluable. Ciclopirox-d11, a deuterated analog of Ciclopirox, serves this critical role, enabling precise and accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the use of Ciclopirox-d11 in antifungal drug metabolism studies, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Ciclopirox's Mechanism of Action: A Signaling Pathway Perspective

The primary antifungal and broader biological activities of Ciclopirox stem from its high affinity for trivalent metal cations like Fe³⁺. This iron chelation disrupts several downstream signaling pathways and enzymatic processes that are crucial for fungal survival and proliferation. The following diagram illustrates the key molecular targets and pathways affected by Ciclopirox.

Caption: Ciclopirox's iron chelation mechanism of action.

Quantitative Bioanalysis of Ciclopirox using Ciclopirox-d11

The quantification of Ciclopirox in biological matrices presents analytical challenges due to its chelating properties, which can lead to poor chromatographic performance.[5] The use of a deuterated internal standard, Ciclopirox-d11, is crucial for developing robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines a typical experimental workflow for the quantification of Ciclopirox in plasma samples using Ciclopirox-d11 as an internal standard. This workflow includes a critical methylation step to improve the chromatographic behavior of Ciclopirox.[1]

Caption: LC-MS/MS experimental workflow for Ciclopirox.

Detailed Experimental Protocols

A sensitive and validated LC-MS/MS method for the quantification of Ciclopirox in mouse plasma has been developed, utilizing Ciclopirox-d11 as an internal standard.[1] The key steps and parameters of this method are detailed below.

1. Sample Preparation and Derivatization

-

Spiking: 10 µL of blank mouse plasma is spiked with 10 µL of Ciclopirox stock solutions to prepare calibration standards (3.906–1000 nM) and quality control (QC) samples.[1]

-

Protein Precipitation: To the 20 µL mixture, 80 µL of an internal standard solution (0.1 µM Ciclopirox-d11 in acetonitrile with 0.1% formic acid) is added.[1]

-

Centrifugation: The mixture is vortexed and then centrifuged at 15,000 RPM for 10 minutes.[1]

-

Methylation: 70 µL of the supernatant is transferred to a new tube, and 7 µL of 2N sodium hydroxide solution is added, followed by 7 µL of dimethyl sulfate. The reaction is incubated at 37 °C for 30 minutes.[1]

-

Quenching: 5 µL of triethylamine is added to quench the reaction. The samples are then ready for LC-MS/MS analysis.[1]

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

Data Presentation: Method Validation and Pharmacokinetic Parameters

The use of Ciclopirox-d11 as an internal standard allows for the robust validation of the bioanalytical method and the accurate determination of pharmacokinetic parameters.

Table 1: Summary of Bioanalytical Method Validation Parameters [1]

| Parameter | Result |

| Linearity Range | 3.906 - 1000 nM (r ≥ 0.9998) |

| Lower Limit of Quantification (LLOQ) | 3.906 nM (0.81 ng/mL) |

| Intra- and Inter-day Accuracy | Within ±15% of nominal values |

| Intra- and Inter-day Precision | ≤15% CV |

| Recovery | Excellent |

| Matrix Effect | Minimal influence from endogenous plasma substances |

| Stability | Stable under various storage and handling conditions |

Table 2: Pharmacokinetic Parameters of Ciclopirox in CD-1 Mice Following Intravenous and Oral Administration [1]

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Cₘₐₓ (nM) | 3636.7 ± 450.9 | 2390.0 ± 282.8 |

| Tₘₐₓ (h) | - | 0.25 |

| AUC₀₋ₜ (nMh) | 2288.3 ± 184.4 | 6008.3 ± 859.9 |

| AUC₀₋ᵢₙf (nMh) | 2300.0 ± 184.4 | 6050.0 ± 865.2 |

| t₁/₂ (h) | 1.5 ± 0.1 | 1.8 ± 0.2 |

| CL (L/h/kg) | 0.9 ± 0.1 | - |

| Vd (L/kg) | 1.8 ± 0.1 | - |

| Absolute Bioavailability (%) | - | 52.5 |

Conclusion

Ciclopirox-d11 is an indispensable tool in the study of Ciclopirox metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS bioanalysis enables the development of highly sensitive, specific, and reproducible methods for quantifying Ciclopirox in biological samples. The detailed experimental protocols and quantitative data presented in this guide underscore the importance of Ciclopirox-d11 in overcoming the analytical challenges associated with Ciclopirox and in providing reliable data to support both preclinical and clinical research. The insights gained from such studies are crucial for understanding the therapeutic potential of Ciclopirox beyond its traditional use as a topical antifungal agent.

References

- 1. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciclopirox nail lacquer solution 8% in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation and Impurity Profile Study of Ciclopirox Olamine after Pre-column Derivatization: A Risk Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Ciclopirox-d11 in New Therapeutic Areas: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciclopirox (CPX), a hydroxypyridone antifungal agent, has garnered significant interest for drug repositioning due to its well-established safety profile and multifaceted mechanism of action. Emerging research has illuminated its potential in oncology, neurodegenerative disorders, and inflammatory diseases, largely attributed to its potent iron-chelating properties and subsequent modulation of critical cellular signaling pathways. This technical guide explores the preliminary investigation of Ciclopirox-d11, a deuterated analog of Ciclopirox, in these new therapeutic areas.

While no direct therapeutic studies on Ciclopirox-d11 have been published to date, this document synthesizes the extensive preclinical data for Ciclopirox and introduces the scientific rationale for the therapeutic potential of its deuterated form. Ciclopirox-d11 is commercially available and primarily utilized as a stable isotope-labeled internal standard for the quantification of Ciclopirox in metabolic studies.[1][2] The strategic replacement of hydrogen with deuterium atoms can favorably alter a drug's pharmacokinetic profile through the kinetic isotope effect, potentially leading to improved metabolic stability, increased half-life, and enhanced therapeutic efficacy.[3][4][5] This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of Ciclopirox-d11.

The Rationale for Deuteration: The Potential of Ciclopirox-d11

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a validated strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect (KIE).[4][7]

For a drug like Ciclopirox, which undergoes metabolism primarily through glucuronidation and to a lesser extent, oxidation by cytochrome P450 enzymes, deuteration could offer several advantages:[8]

-

Improved Metabolic Stability: By slowing the rate of metabolism, Ciclopirox-d11 may exhibit a longer plasma half-life compared to its non-deuterated counterpart.[9]

-

Increased Drug Exposure: A reduced metabolic rate can lead to higher and more sustained plasma concentrations, potentially enhancing therapeutic efficacy.

-

Reduced Patient Dosing Frequency: A longer half-life could translate to less frequent administration, improving patient compliance.[9]

-

Potentially Altered Metabolite Profile: Deuteration can sometimes shift metabolic pathways, potentially reducing the formation of toxic metabolites.[10]

Given that the therapeutic effects of Ciclopirox in new disease areas are concentration-dependent, a deuterated version with improved pharmacokinetics could offer a significant therapeutic advantage.

New Therapeutic Areas for Ciclopirox and its Deuterated Analog

The primary mechanism driving the exploration of Ciclopirox in new therapeutic areas is its ability to chelate intracellular iron, thereby inhibiting iron-dependent enzymes crucial for cell proliferation, survival, and signaling.[11][12]

Oncology

Cancer cells have a heightened demand for iron to sustain their rapid proliferation, making them particularly vulnerable to iron chelation therapy.[12] Ciclopirox has demonstrated promising anticancer activity in a variety of preclinical models.[11]

Key Therapeutic Effects in Oncology:

-

Inhibition of Cell Proliferation: Ciclopirox induces cell cycle arrest, primarily at the G1/G0 phase.[12]

-

Induction of Apoptosis: It promotes programmed cell death in cancer cells through caspase-dependent mechanisms.[12]

-

Suppression of Angiogenesis: Ciclopirox can inhibit the formation of new blood vessels that tumors need to grow.[13]

Neurodegenerative and Neuroprotective Applications

Recent studies have highlighted a neuroprotective role for Ciclopirox. Its ability to modulate pathways related to oxidative stress and inflammation suggests potential applications in neurodegenerative diseases and acute neuronal injury.

Key Therapeutic Effects in Neurology:

-

Neuroprotection in Ischemic Stroke: Post-ischemic treatment with Ciclopirox olamine has been shown to reduce brain infarction, neurological deficits, and neuronal loss in rat models of stroke.[14]

-

Protection Against Retinal Ischemia/Reperfusion Injury: Ciclopirox exhibits significant neuroprotective effects against oxidative stress-induced injuries in photoreceptor cells.[15]

Anti-inflammatory Effects

Beyond its primary antifungal action, Ciclopirox possesses inherent anti-inflammatory properties, which are beneficial in treating inflammatory skin conditions and may be leveraged for other inflammatory diseases.[16][17]

Key Anti-inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Ciclopirox inhibits the synthesis of prostaglandins and leukotrienes by targeting 5-lipoxygenase and cyclooxygenase.[16]

-

Scavenging of Reactive Oxygen Species (ROS): Its ability to chelate iron reduces the generation of hydroxyl radicals, contributing to its anti-inflammatory and antioxidant effects.[17]

Data Presentation: Preclinical Efficacy of Ciclopirox

The following tables summarize key quantitative data from preclinical studies of Ciclopirox. These data would serve as a benchmark for future investigations into the efficacy of Ciclopirox-d11.

Table 1: In Vitro Anti-proliferative Activity of Ciclopirox in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 6 days | Reference |

| Rh30 | Rhabdomyosarcoma | ~1.5 | [13] |

| RD | Rhabdomyosarcoma | ~2.5 | [13] |

| MDA-MB-231 | Breast Cancer | ~2.0 | [13] |

| MCF7 | Breast Cancer | ~4.9 | [13] |

| A549 | Lung Cancer | ~3.0 | [13] |

| HT29 | Colon Cancer | ~2.5 | [13] |

Table 2: In Vivo Antitumor Activity of Ciclopirox

| Cancer Model | Treatment | Outcome | Reference |

| MDA-MB-231 Xenograft | Ciclopirox (25 mg/kg) | Reduced tumor growth | [2] |

Signaling Pathways Modulated by Ciclopirox

The iron-chelating activity of Ciclopirox leads to the inhibition of numerous iron-dependent enzymes, which in turn modulates a complex network of intracellular signaling pathways. These pathways are critical targets in the new therapeutic areas being investigated.

Cell Cycle Regulation Pathway

Ciclopirox induces G1 phase cell cycle arrest by downregulating key regulatory proteins.[12] This is a cornerstone of its anti-proliferative effect in cancer cells.

Caption: Ciclopirox-induced G1 cell cycle arrest pathway.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Ciclopirox has been shown to inhibit mTORC1 signaling, which is frequently hyperactivated in cancer.[18]

Caption: Inhibition of the mTORC1 signaling pathway by Ciclopirox.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in development and is often dysregulated in cancers, particularly colorectal cancer and certain hematological malignancies. Ciclopirox has been shown to inhibit this pathway.[18]

Caption: Ciclopirox-mediated inhibition of Wnt/β-catenin signaling.

Experimental Protocols: Foundational Methodologies

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Ciclopirox. These protocols would be directly applicable to the investigation of Ciclopirox-d11.

Cell Proliferation Assay

Objective: To determine the dose-dependent effect of a compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HT-29, Rh30) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[13]

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: The following day, cells are treated with a range of concentrations of Ciclopirox or Ciclopirox-d11 (e.g., 0-20 µM) for a specified duration (e.g., 48 hours or 6 days).[12][13]

-

Quantification: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like CyQuant. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the compound of interest (e.g., Ciclopirox at its IC50 concentration) for 24-48 hours.[12]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A to degrade RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software (e.g., ModFit LT).

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are used.[12]

-

Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.[12]

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: Ciclopirox or Ciclopirox-d11 is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 25 mg/kg daily). The control group receives the vehicle.[2]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Caption: Experimental workflow for a tumor xenograft study.

Conclusion and Future Directions

The repositioning of Ciclopirox into new therapeutic areas such as oncology and neuroprotection is supported by a growing body of preclinical evidence. Its primary mechanism of iron chelation and subsequent modulation of key signaling pathways provides a strong rationale for its efficacy. While there is currently no direct therapeutic data for Ciclopirox-d11, the principles of deuteration suggest that this analog could possess an improved pharmacokinetic profile, potentially leading to enhanced therapeutic outcomes.

This technical guide provides a foundational framework for initiating research into Ciclopirox-d11. Future investigations should focus on:

-

Pharmacokinetic Profiling: Directly comparing the pharmacokinetic parameters of Ciclopirox and Ciclopirox-d11 in preclinical models to quantify the impact of deuteration.

-

In Vitro Efficacy Studies: Evaluating the potency of Ciclopirox-d11 in relevant cell-based assays for cancer, neuroprotection, and inflammation, and comparing it to Ciclopirox.

-

In Vivo Efficacy and Safety Studies: Assessing the therapeutic efficacy and safety of Ciclopirox-d11 in animal models of disease.

The exploration of Ciclopirox-d11 represents a promising avenue for the development of a novel therapeutic agent with the potential for an improved clinical profile.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Repurposing antimycotic ciclopirox olamine as a promising anti-ischemic stroke agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effect of ciclopirox olamine in retinal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. mdpi.com [mdpi.com]

- 18. Ciclopirox Olamine Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Ciclopirox-d11: A Technical Guide for In Vitro and In Vivo Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ciclopirox-d11, a deuterated analog of the antifungal and anticancer agent Ciclopirox. This document outlines its primary application as an internal standard in bioanalytical methods for the accurate quantification of Ciclopirox in both in vitro and in vivo research settings. Detailed experimental protocols, quantitative data from representative studies, and visualizations of Ciclopirox's signaling pathways and experimental workflows are presented to support its use in research and drug development.

Introduction to Ciclopirox and the Role of Ciclopirox-d11

Ciclopirox is a synthetic hydroxypyridone derivative with a broad spectrum of activity against fungal pathogens.[1][2] Beyond its well-established antifungal properties, Ciclopirox has garnered significant interest for its potential as an anticancer, antiviral, antibacterial, and neuroprotective agent.[2] Its mechanism of action is multifaceted, primarily revolving around its ability to chelate iron and other polyvalent metal cations, thereby inhibiting essential metal-dependent enzymes.[1][2][3]

Ciclopirox-d11 is a stable, isotopically labeled form of Ciclopirox in which eleven hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS)-based methods.[2][3][4] In such applications, a known amount of Ciclopirox-d11 is added to biological samples, enabling precise measurement of the unlabeled Ciclopirox by correcting for variations during sample preparation and analysis.[2]

Mechanism of Action of Ciclopirox

The biological effects of Ciclopirox are attributed to several interconnected mechanisms:

-

Iron Chelation: Ciclopirox has a high affinity for trivalent metal ions, particularly Fe3+.[1][2] By sequestering intracellular iron, it disrupts the function of iron-dependent enzymes crucial for cellular processes like DNA synthesis and repair.[1]

-

Enzyme Inhibition: It inhibits various metal-dependent enzymes, including catalases, peroxidases, and cytochromes, which can lead to mitochondrial dysfunction and impaired energy production.[1][3]

-

Signaling Pathway Modulation: Ciclopirox has been shown to modulate several signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as Wnt/β-catenin and HIF-1α/VEGF.[2]

-

Cell Cycle Arrest and Apoptosis: In cancer cells, Ciclopirox can induce cell cycle arrest at the G1/G0 phase and promote apoptosis.[3]

Signaling Pathway of Ciclopirox

Caption: Ciclopirox's multifaceted mechanism of action.

In Vitro Applications and Experimental Protocols

Ciclopirox-d11 is instrumental in quantifying Ciclopirox in various in vitro assays, such as plasma protein binding studies.

In Vitro Plasma Protein Binding of Ciclopirox

A study by Katekar et al. utilized Ciclopirox-d11 to determine the extent of Ciclopirox binding to plasma proteins from humans and mice.[2]

Experimental Protocol:

-

Sample Preparation: Blank human and mouse plasma were spiked with Ciclopirox.

-

Equilibration: The spiked plasma was incubated to allow for protein binding.

-

Separation: Unbound Ciclopirox was separated from protein-bound Ciclopirox using rapid equilibrium dialysis (RED) devices.

-

Internal Standard Addition: Ciclopirox-d11 was added to the samples.

-

Protein Precipitation: Proteins were precipitated with acetonitrile.

-

Methylation: The supernatant, containing both Ciclopirox and Ciclopirox-d11, was subjected to a methylation reaction using dimethyl sulfate to improve chromatographic performance.[2]

-

LC-MS/MS Analysis: The methylated derivatives were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data:

| Species | Plasma Protein Binding (%) |

| Human | >99% |

| Mouse | >99% |

Data sourced from Katekar et al. (2025).[2]

Workflow for In Vitro Plasma Protein Binding Analysis

Caption: Workflow for in vitro plasma protein binding analysis.

In Vivo Applications and Experimental Protocols

Ciclopirox-d11 is essential for pharmacokinetic (PK) studies that determine the absorption, distribution, metabolism, and excretion (ADME) of Ciclopirox in animal models.

Pharmacokinetic Study of Ciclopirox in Mice

The same study by Katekar et al. conducted a pharmacokinetic analysis of Ciclopirox in CD-1 mice following intravenous (IV) and oral (PO) administration, using Ciclopirox-d11 as the internal standard.[2]

Experimental Protocol:

-

Animal Dosing: CD-1 mice were administered Ciclopirox either intravenously or orally.

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

-

Sample Preparation:

-

An aliquot of plasma was mixed with a solution of Ciclopirox-d11 in acetonitrile to precipitate proteins and add the internal standard.

-

The supernatant was collected after centrifugation.

-

-

Methylation: The supernatant underwent a methylation reaction as described for the in vitro protocol.[2]

-

LC-MS/MS Analysis: The methylated samples were analyzed by LC-MS/MS to determine the concentration of Ciclopirox at each time point.

Quantitative Data:

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (Peak Concentration) | - | Reached at 0.25 h |

| t1/2 (Elimination Half-life) | 1.5 h | - |

| Absolute Bioavailability | - | 52.5% |

Data sourced from Katekar et al. (2025).[2]

Workflow for In Vivo Pharmacokinetic Analysis

Caption: Workflow for in vivo pharmacokinetic analysis.

Bioanalytical Method Validation

The LC-MS/MS method for Ciclopirox quantification using Ciclopirox-d11 has been validated according to regulatory guidelines.[2] Key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 3.906–1000 nM (r ≥ 0.9998) |

| Lower Limit of Quantitation (LLOQ) | 3.906 nM (0.81 ng/mL) |

| Intra- and Inter-day Accuracy | Within acceptable limits |

| Intra- and Inter-day Precision | Within acceptable limits |

| Matrix Effects | No significant matrix effects observed |

| Dilution Integrity | Reliable for 2- to 100-fold dilutions |

Data sourced from Katekar et al. (2025).[2]

Conclusion

Ciclopirox-d11 is an indispensable tool for the accurate and reliable quantification of Ciclopirox in a wide range of in vitro and in vivo research applications. Its use as an internal standard in validated LC-MS/MS methods enables researchers to obtain high-quality data for pharmacokinetic studies, drug metabolism investigations, and other bioanalytical assays. This technical guide provides a comprehensive overview of its application, supported by detailed protocols and quantitative data, to facilitate its effective use in the scientific community.

References

Sourcing and Availability of Ciclopirox-d11 for Laboratory Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides crucial information on the sourcing and availability of Ciclopirox-d11, a deuterated internal standard essential for the accurate quantification of the antifungal agent Ciclopirox in laboratory settings. This document outlines key suppliers, product specifications, and detailed experimental protocols for its use in bioanalytical assays.

Sourcing and Availability of Ciclopirox-d11

Ciclopirox-d11 is available from several specialized chemical suppliers who provide stable isotope-labeled compounds for research purposes. It is typically offered as the free form, a sodium salt, or as a glucuronide metabolite. The choice of form depends on the specific requirements of the analytical method. Below is a comparative summary of offerings from prominent suppliers.

Data Presentation: Supplier and Product Specifications

| Supplier | Product Name | Catalog Number | Form | Purity | Isotopic Enrichment | Available Sizes | Price (USD) |

| Cayman Chemical | Ciclopirox-d11 (sodium salt) | 28698 | Solid | ≥99% deuterated forms (d1-d11)[1] | Information not publicly available | 1 mg | $255 |

| Santa Cruz Biotechnology | Ciclopirox-d11 | sc-219198 | Solid | Information not publicly available | Information not publicly available | Information not publicly available | Inquire for price |

| Ciclopirox-d11 Sodium Salt | sc-219199 | Solid | Information not publicly available | Information not publicly available | Information not publicly available | Inquire for price[2] | |

| Ciclopirox-d11 β-D-Glucuronide | sc-479495 | Solid | Information not publicly available | Information not publicly available | Information not publicly available | Inquire for price[3] | |

| MedChemExpress | Ciclopirox-d11 | HY-B0450S | Solid | Information not publicly available | Information not publicly available | Inquire for size | Inquire for price[4] |

| LGC Standards (distributor for TRC) | Ciclopirox-d11 | TRC-C432802 | Neat | Information not publicly available | Information not publicly available | 1 mg, 10 mg | Inquire for price[5] |

| Toronto Research Chemicals (TRC) | Ciclopirox-d11 | C432802 | Solid | Information not publicly available | Information not publicly available | 1 mg, 10 mg | Inquire for price[6][7] |

| BOC Sciences | Ciclopirox-[d11] | Information not available | Solid | Information not publicly available | Information not publicly available | Information not publicly available | Inquire for price[] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. "Information not publicly available" indicates that the data is not provided on the product webpage and may require a direct inquiry or access to a certificate of analysis.

Experimental Protocols for the Use of Ciclopirox-d11

Ciclopirox-d11 is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ciclopirox in biological matrices. Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

A significant challenge in the bioanalysis of Ciclopirox is its tendency to chelate with metal ions, leading to poor chromatographic peak shape and reduced sensitivity. A validated method to overcome this involves a methylation derivatization step prior to LC-MS/MS analysis.

Detailed Methodology: LC-MS/MS Quantification of Ciclopirox in Mouse Plasma

The following protocol is adapted from a validated bioanalytical method for the determination of Ciclopirox in mouse plasma, utilizing Ciclopirox-d11 as an internal standard.

2.1. Materials and Reagents

-

Ciclopirox (analyte)

-

Ciclopirox-d11 (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Sodium hydroxide (NaOH), 2N solution

-

Dimethyl sulfate (DMS)

-

Triethylamine (TEA)

-

Mouse plasma (or other relevant biological matrix)

2.2. Sample Preparation (Methylation Derivatization)

-

To a 20 µL aliquot of the plasma sample, add 80 µL of a solution of Ciclopirox-d11 (0.1 µM) in acetonitrile containing 0.1% formic acid. This solution serves to both precipitate plasma proteins and introduce the internal standard.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at 15,000 RPM for 10 minutes to pellet the precipitated proteins.

-

Transfer 70 µL of the resulting supernatant to a clean microcentrifuge tube.

-

Add 7 µL of 2N sodium hydroxide solution to the supernatant.

-

Initiate the methylation reaction by adding 7 µL of dimethyl sulfate.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Quench the reaction by adding 5 µL of triethylamine and vortex briefly.

-

Transfer the final derivatized samples to autosampler vials for LC-MS/MS analysis.

2.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: Atlantis™ T3 C18 reverse-phase column or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A suitable gradient program should be developed to ensure the separation of the methylated Ciclopirox and methylated Ciclopirox-d11 from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both methylated Ciclopirox and methylated Ciclopirox-d11. These transitions need to be optimized for the specific instrument used.

2.4. Data Analysis

The concentration of Ciclopirox in the original plasma sample is determined by calculating the peak area ratio of the methylated Ciclopirox to the methylated Ciclopirox-d11 and comparing this ratio to a standard curve prepared in the same biological matrix.

Visualizations

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and implementing Ciclopirox-d11 in a research laboratory.

Caption: Sourcing and QC workflow for Ciclopirox-d11.

Analytical Workflow Using Ciclopirox-d11 as an Internal Standard

This diagram outlines the key steps in a bioanalytical assay employing Ciclopirox-d11.

Caption: Bioanalytical workflow using Ciclopirox-d11.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ciclopirox-d11 | CAS | LGC Standards [lgcstandards.com]

- 6. Toronto Research Chemicals 10MG Ciclopirox-d11, Quantity: 10mg | Fisher Scientific [fishersci.fi]

- 7. Toronto Research Chemicals 1MG Ciclopirox-d11, Quantity: 1mg | Fisher Scientific [fishersci.fr]

Methodological & Application

Application Note and Protocol: Quantification of Ciclopirox in Plasma using Ciclopirox-d11 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sensitive quantification of Ciclopirox (CPX) in plasma samples using a stable isotope-labeled internal standard, Ciclopirox-d11 (CPX-d11), and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves a methylation derivatization step to improve chromatographic performance and sensitivity.

Introduction

Ciclopirox is a synthetic antifungal agent with renewed interest for its potential applications in treating a variety of other diseases.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. A significant challenge in the bioanalysis of Ciclopirox is its tendency to chelate with metal ions, which can lead to poor chromatographic peak shape and reduced sensitivity.[3][4] This protocol details a robust and validated method that overcomes these challenges through a pre-column methylation derivatization, converting Ciclopirox and its internal standard to their respective methylated forms (Me-CPX and Me-CPX-d11).[1][2] This approach enhances chromatographic resolution and allows for reliable quantification.[1][2] Ciclopirox-d11 is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1]

Experimental Protocols

Materials and Reagents

-

Ciclopirox (CPX)

-

Ciclopirox-d11 (CPX-d11) internal standard

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA)

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Triethylamine (TEA)

-

Blank plasma (e.g., mouse, human)

Sample Preparation (Methylation Derivatization)

This protocol is adapted from a validated method for mouse plasma and requires a small sample volume.[1]

-

Spiking: Add 10 µL of Ciclopirox standard or quality control (QC) stock solution (prepared in DMSO) to 10 µL of blank mouse plasma.

-

Protein Precipitation and Internal Standard Addition: Add 80 µL of a 0.1 µM CPX-d11 solution in acetonitrile containing 0.1% formic acid. This step precipitates plasma proteins and incorporates the internal standard.

-

Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at 15,000 RPM for 10 minutes.[1]

-

Supernatant Transfer: Carefully transfer 70 µL of the supernatant to a clean tube.

-

Derivatization Reaction:

-

Quenching: Add 5 µL of triethylamine to quench the reaction.[1]

-

Analysis: Vortex the sample briefly and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Mobile Phase A: Water with 0.1% formic acid[1]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

-

Flow Rate: 0.5 mL/min[1]

-

Column Oven Temperature: 30°C[1]

-

Autosampler Temperature: 6°C[1]

-

Injection Volume: Not specified, typically 5-10 µL

-

Gradient Elution: [1]

Time (min) % Mobile Phase A % Mobile Phase B 0.0 - 0.5 70 -> 30 30 -> 70 0.5 - 1.5 30 70 1.5 - 2.0 30 -> 70 70 -> 30 | 2.0 - 4.0 | 70 | 30 |

-

Diverter Valve: To minimize source contamination, the eluate is directed to the mass spectrometer only between 2.4 and 3.0 minutes.[1]

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Me-CPX 222.1 Not specified | Me-CPX-d11 | 233.2 | Not specified |

-

Optimized MS Parameters: [5]

Parameter Me-CPX Me-CPX-d11 Declustering Potential (V) 35 40 Collision Energy (V) 35 38 Entrance Potential (V) 10 10 | Collision Exit Potential (V) | 10 | 10 |

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method.[1][2]

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 3.906 nM (0.81 ng/mL)[1][2] |

| Linear Range | 3.906 - 1000 nM[1][2] |

| Correlation Coefficient (r) | ≥ 0.9998[1][2] |

| Recovery (LQC - 10.417 nM) | 101.62% (CPX), 100.74% (CPX-d11)[5] |

| Recovery (HQC - 750 nM) | 99.77% (CPX), 101.38% (CPX-d11)[5] |

| Intra- and Inter-day Accuracy and Precision | Meets ICH M10 bioanalytical method validation guidelines[1][2] |

Visualizations

Caption: Experimental workflow for the quantification of Ciclopirox in plasma.

Caption: The role of an internal standard in LC-MS/MS quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A direct LC/MS/MS method for the determination of ciclopirox penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

Bioanalytical Method Development for Ciclopirox using its Deuterated Analogue, Ciclopirox-d11

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciclopirox is a broad-spectrum synthetic antifungal agent used in the topical treatment of superficial mycoses. Accurate quantification of Ciclopirox in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. However, the bioanalysis of Ciclopirox presents a significant challenge due to its inherent chelating properties, which can lead to poor chromatographic peak shape, variability, and interaction with metallic components of analytical systems.[1]

This document provides a detailed application note and protocol for a robust and sensitive bioanalytical method for the quantification of Ciclopirox in plasma using Ciclopirox-d11 as an internal standard (IS). The primary method described herein utilizes a methylation derivatization approach to overcome the analytical challenges associated with the N-hydroxy group of Ciclopirox, ensuring improved chromatographic performance and reliable quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] An alternative direct analysis method is also briefly discussed.

Physicochemical Properties

A summary of the relevant physicochemical properties of Ciclopirox and its deuterated internal standard, Ciclopirox-d11, is presented below.

| Property | Ciclopirox | Ciclopirox-d11 |

| Chemical Name | 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone | 6-(cyclohexyl-d11)-1-hydroxy-4-methyl-2(1H)-pyridinone, monosodium salt |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₅D₁₁NO₂ • Na |

| Molecular Weight | 207.27 g/mol | 240.3 g/mol |

| Structure | ||

| Key Functional Group | N-hydroxypyridone | N-hydroxypyridone |

Bioanalytical Method: LC-MS/MS with Methylation Derivatization

This method employs a pre-column derivatization step where the N-hydroxy group of both Ciclopirox and Ciclopirox-d11 is methylated. This chemical modification mitigates the chelating effect and significantly improves the chromatographic behavior on silica-based columns.[2][3]

Experimental Workflow

The overall experimental workflow for the quantification of Ciclopirox in plasma is depicted in the following diagram.

Caption: Experimental workflow for Ciclopirox quantification.

Detailed Experimental Protocol

3.2.1. Materials and Reagents

-

Ciclopirox analytical standard

-

Ciclopirox-d11 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate (DMS)

-

Triethylamine (TEA)

-

Water (Ultrapure)

-

Control plasma

3.2.2. Stock and Working Solutions Preparation

-

Ciclopirox Stock Solution (1 mg/mL): Accurately weigh and dissolve Ciclopirox in a suitable solvent (e.g., methanol).

-

Ciclopirox-d11 Stock Solution (1 mg/mL): Accurately weigh and dissolve Ciclopirox-d11 in a suitable solvent (e.g., methanol).

-

Ciclopirox Working Solutions: Prepare serial dilutions of the Ciclopirox stock solution in a suitable solvent to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (0.1 µM): Prepare a 0.1 µM solution of Ciclopirox-d11 in acetonitrile containing 0.1% formic acid.[5]

3.2.3. Sample Preparation and Derivatization

-

To 10 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard.

-

Precipitate proteins by adding 80 µL of the internal standard working solution (Ciclopirox-d11 in acetonitrile with 0.1% formic acid).[5]

-

Vortex the mixture vigorously and centrifuge at 15,000 RPM for 10 minutes.[5]

-

Transfer 70 µL of the supernatant to a clean tube.[5]

-

Add 7 µL of 2N sodium hydroxide solution.[5]

-

Add 7 µL of dimethyl sulfate.[5]

-

Incubate the reaction mixture at 37°C for 30 minutes to allow for complete methylation of both Ciclopirox and Ciclopirox-d11.[5]

-

Quench the reaction by adding 5 µL of triethylamine and vortex briefly.[5]

-

Transfer the final sample to an autosampler vial for LC-MS/MS analysis.[5]

3.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity LC or equivalent |

| Column | AtlantisTM T3 C18 reverse phase column or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of methylated Ciclopirox and internal standard |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Me-Ciclopirox: m/z 222.1 → 136.1 Me-Ciclopirox-d11: m/z 233.2 → 140.2 |

| Collision Energy | Optimized for each transition |

Method Validation

The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guidelines.[2][3]

Logical Relationship for Method Validation

The following diagram illustrates the key parameters assessed during the validation of the bioanalytical method.

Caption: Key parameters for bioanalytical method validation.

Quantitative Validation Data

4.2.1. Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Linear Range | 3.906 - 1000 nM (0.81 - 207.3 ng/mL)[2][3] |

| Correlation Coefficient (r) | ≥ 0.9998[2][4] |

| LLOQ | 3.906 nM (0.81 ng/mL)[2][3] |

4.2.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low (LQC), medium (MQC), and high (HQC).

Intra-day Accuracy and Precision [2]

| QC Level | Nominal Conc. (nM) | Mean Measured Conc. (nM) (n=6) | Accuracy (%) | Precision (CV%) |

| LLOQ | 3.906 | 3.86 | 98.8 | 4.67 |

| LQC | 10.417 | 10.25 | 98.4 | 2.54 |

| MQC | 100 | 97.5 | 97.5 | 1.85 |

| HQC | 750 | 763.2 | 101.8 | 0.85 |

Inter-day Accuracy and Precision [2]

| QC Level | Nominal Conc. (nM) | Mean Measured Conc. (nM) (3 runs) | Accuracy (%) | Precision (CV%) |

| LLOQ | 3.906 | 3.94 | 100.9 | 3.55 |

| LQC | 10.417 | 10.16 | 97.5 | 2.46 |

| MQC | 100 | 99.2 | 99.2 | 1.92 |

| HQC | 750 | 768.1 | 102.4 | 0.58 |

4.2.3. Stability

The stability of Ciclopirox in plasma was assessed under various storage conditions at low and high QC concentrations.

| Stability Test | Condition | LQC Accuracy (%) | HQC Accuracy (%) |

| Short-term (Bench-top) | 4 hours at room temperature | 98.6 | 101.2 |

| Freeze-Thaw | 3 cycles (-80°C to room temp) | 97.2 | 102.5 |

| Long-term | 30 days at -80°C | 99.1 | 100.8 |

| Post-preparative (Autosampler) | 24 hours at 4°C | 98.9 | 101.5 |

Note: The stability data presented is representative and meets the acceptance criteria of ±15% deviation from the nominal concentration.[2]

Alternative Method: Direct Analysis using K₂EDTA Coated Tubes

An alternative approach to mitigate the chelation effect of Ciclopirox involves the use of K₂EDTA coated tubes for sample collection and preparation.[6] This method avoids the need for derivatization, offering a more direct and potentially higher-throughput workflow.

In this method, a chemical analog, such as chloridazon, is used as the internal standard.[6] The sample preparation involves adding the internal standard to the K₂EDTA coated tubes, followed by mixing with the sample and subsequent LC-MS/MS analysis.[6] This method has been validated over a concentration range of 8-256 ng/mL with an LLOQ of 8 ng/mL.[6] The reported accuracy ranged from 101% to 113% with a coefficient of variation (CV) below 10.6%.[6]

While this method offers a simpler workflow, the methylation derivatization method generally provides higher sensitivity. The choice of method will depend on the specific requirements of the study, such as the required sensitivity and sample throughput.

Conclusion

The described LC-MS/MS method utilizing methylation derivatization and Ciclopirox-d11 as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Ciclopirox in plasma. The method has been thoroughly validated and is suitable for supporting pharmacokinetic and other studies requiring accurate measurement of Ciclopirox. The alternative direct analysis method using K₂EDTA coated tubes offers a simpler workflow for applications where high sensitivity is not the primary requirement.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A direct LC/MS/MS method for the determination of ciclopirox penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: The Role of Ciclopirox-d11 in Dermal Absorption Studies for Accurate Bioanalytical Quantification

Introduction Ciclopirox is a broad-spectrum synthetic antifungal agent used in topical formulations to treat various skin and nail infections.[1][2] To evaluate the safety and efficacy of these formulations, it is crucial to understand the extent to which Ciclopirox penetrates the skin layers and how much is absorbed systemically. Dermal absorption studies provide this critical data, informing formulation development and risk assessment.

The quantification of Ciclopirox in biological matrices like skin tissue and receptor fluid presents analytical challenges. Ciclopirox's N-hydroxylpyridone group has strong chelating properties with metal ions, which can lead to poor chromatographic peak shape, low sensitivity, and analytical variability.[3][4][5] To overcome these issues and ensure the highest accuracy and precision, a robust analytical method is required. The use of a stable isotope-labeled internal standard (IS), such as Ciclopirox-d11, is the gold standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).